Vhr1 -

Vhr1

Catalog Number: EVT-244215
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Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Vhr1 is derived from the Vaccinia virus, a member of the Poxviridae family. It belongs to the dual specificity phosphatases, a class that can dephosphorylate both tyrosine and serine/threonine residues. Vhr1 has been extensively studied due to its evolutionary conservation across species, indicating its fundamental biological importance.

Synthesis Analysis

Methods of Synthesis

The synthesis of Vhr1 can be achieved through recombinant DNA technology. The gene encoding Vhr1 is cloned into an expression vector and introduced into suitable host cells, such as Escherichia coli or mammalian cells. The following steps outline the synthesis process:

  1. Gene Cloning: The Vhr1 gene is amplified using polymerase chain reaction (PCR) and cloned into a plasmid vector.
  2. Transformation: The plasmid is introduced into competent bacterial cells via heat shock or electroporation.
  3. Expression: Induction of protein expression is typically done using IPTG (isopropyl β-D-1-thiogalactopyranoside) in bacterial cultures.
  4. Purification: The expressed protein is purified using affinity chromatography techniques, such as nickel affinity chromatography, taking advantage of His-tagged proteins.

Technical Details

The purification process often involves multiple steps to ensure high purity, including dialysis and size-exclusion chromatography. The final product can be characterized using techniques like SDS-PAGE and mass spectrometry to confirm its identity and purity.

Molecular Structure Analysis

Structure

The molecular structure of Vhr1 consists of a single catalytic domain that facilitates its dual specificity activity. The enzyme typically exhibits a characteristic fold common to many phosphatases, which includes several alpha-helices and beta-sheets.

Data

Studies have revealed that the active site of Vhr1 contains critical residues necessary for its catalytic function. Structural analysis via X-ray crystallography has provided insights into the substrate binding sites and the conformational changes that occur upon substrate binding.

Chemical Reactions Analysis

Reactions

Vhr1 catalyzes the hydrolysis of phosphate esters in proteins, leading to the removal of phosphate groups from tyrosine and serine/threonine residues. This reaction is crucial for regulating various signaling pathways within the cell.

Technical Details

The reaction mechanism involves nucleophilic attack by a water molecule on the phosphorus atom of the phosphate group, facilitated by specific amino acid residues in the active site. Kinetic studies have quantified the enzyme's efficiency and substrate specificity.

Mechanism of Action

Process

The mechanism by which Vhr1 exerts its effects involves binding to target proteins that are phosphorylated on specific residues. Upon binding, Vhr1 catalyzes the removal of phosphate groups, thereby modulating the activity of these proteins.

Data

Research has shown that Vhr1 can influence various signaling pathways by dephosphorylating key regulatory proteins involved in cell cycle control and apoptosis. This action underscores its potential role in cancer biology and therapeutic interventions.

Physical and Chemical Properties Analysis

Physical Properties

Vhr1 is typically expressed as a soluble protein under optimal conditions in bacterial systems. Its stability can be influenced by factors such as temperature and pH.

Chemical Properties

Vhr1 exhibits dual specificity for phosphotyrosine and phosphoserine/threonine substrates, with distinct kinetic parameters for each type. The enzyme's activity can be inhibited by specific small molecules or by mutations in critical active site residues.

Applications

Scientific Uses

Vhr1 has significant applications in biochemical research, particularly in studies related to signal transduction pathways. Its ability to modulate phosphorylation states makes it a valuable tool for investigating cellular responses to various stimuli. Additionally, Vhr1's role in disease mechanisms, especially cancer, positions it as a potential target for therapeutic intervention strategies aimed at restoring normal signaling pathways disrupted by aberrant phosphorylation patterns.

Biological Significance & Historical Context of VHR1

Evolutionary Conservation Across Species

VHR1 (Vitamin H Response regulator 1) demonstrates remarkable evolutionary conservation across diverse taxa, reflecting its fundamental role in cellular physiology. In Saccharomyces cerevisiae (budding yeast), VHR1 (systematic name YIL056W) functions as a transcriptional activator regulating genes involved in biotin (vitamin H) uptake and stress response. It shares paralogy with VHR2, arising from a whole-genome duplication event ~100 million years ago, indicating early functional diversification within this regulatory pathway [1] [9].

Beyond fungi, mammalian orthologs exhibit structural and functional parallels. The human dual-specificity phosphatase VHR (DUSP3) shares catalytic mechanisms with the yeast counterpart, particularly in substrate recognition involving shallow catalytic clefts accommodating phosphotyrosine and phosphoserine/threonine residues. Recent crystallography (PDB: 8TK4) confirms conservation of the phosphatase domain fold and active-site geometry, including the phosphate-binding loop critical for enzymatic activity [4] [7]. Notably, while viral VH1 phosphatases (e.g., Vaccinia virus) exploit dimerization for activity—a boomerang-shaped quaternary structure essential for STAT1 dephosphorylation—eukaryotic VHR1s primarily function as monomers, suggesting evolutionary divergence in regulatory mechanisms [4].

Lineage-specific expansions further illustrate adaptive evolution. The vomeronasal receptor V1R family in rodents exhibits rapid gene turnover, yet specific clades detecting reproductive status or predator cues show significant conservation, hinting at analogous functional constraints for conserved cellular sensors like VHR1 [5].

Table 1: Evolutionary Features of VHR1 Orthologs

OrganismGene/ProteinKey DomainsConserved FunctionsStructural Insights
S. cerevisiaeVHR1 (YIL056W)Helix-turn-helix DNA-binding domainBiotin-responsive transcriptionTranscriptional activator (640 aa)
Homo sapiensDUSP3/VHRDual-specificity phosphatase domainImmune signaling, cell cycle controlCrystal structure solved (1.80 Å, 8TK4)
Vaccinia virusVH1Phosphatase domain + dimerizationSTAT1 dephosphorylationBoomerang-shaped dimer (SAXS data)
Mus musculusV1R receptors7-transmembrane receptor domainsPheromone detection (subset clades)Lineage-specific expansions

Role in Cellular Signaling Pathways

VHR1 acts as a critical node intersecting nutrient sensing, stress response, and transcriptional regulation:

  • Biotin-Dependent Gene Regulation: Under low biotin conditions, yeast Vhr1p activates transcription of VHT1 (biotin transporter) and BIO5 (biotin precursor transporter) by binding Vitamin H-Responsive Elements (VHREs). This involves recruitment of the SWI/SNF chromatin remodeling complex to target promoters, facilitating chromatin accessibility and transcriptional activation [1].
  • Metabolic Stress Integration: VHR1 coordinates oxidative stress responses through interactions with metabolic enzymes. In yeast, it transcriptionally regulates NQM1, a transaldolase paralogue repressed by glucose and induced during caloric restriction or osmotic stress. Deletion of NQM1 confers oxidative stress resistance, while VHR1 loss disrupts pentose phosphate pathway (PPP) metabolite balance, linking VHR1 to redox homeostasis via NADPH production [9].
  • Immune Signaling Modulation: Though not directly studied in mammalian VHR, its phosphatase activity toward ERK and JNK kinases implies regulation of immune cascades. Viral VH1 hijacks this function by dephosphorylating STAT1 at Tyr701, blocking IFN-γ signaling and nuclear import—a mechanism potentially mirrored in eukaryotic VHRs during inflammatory responses [4] [6].

Table 2: VHR1-Regulated Pathways and Interactors

PathwayKey ComponentsBiological OutcomeExperimental Evidence
Biotin scavengingVHT1, BIO5, SWI/SNFEnhanced biotin uptakeChIP, promoter-reporter assays [1]
Oxidative stressNQM1, PPP metabolitesAltered NADPH/GSSG ratiosMetabolomics (LC-MS/MS) [9]
Immune evasion (viral)STAT1, importin α5Suppressed IFN-γ signalingPhosphatase assays, SAXS [4]
Kinase signalingERK, JNK (mammalian VHR)Cell cycle controlPhosphoproteomics [6][7]

Discovery Timeline & Key Milestones in VHR1 Research

The elucidation of VHR1 function spans three decades, marked by incremental breakthroughs in genetics, biochemistry, and structural biology:

  • 1990s–Early 2000s: Initial Characterization:
  • VHR1 was first identified in S. cerevisiae via genetic screens for biotin-responsive regulators (SGD ID: S000001318). Its paralog VHR2 was recognized as a product of whole-genome duplication [1].
  • Human VHR (DUSP3) was cloned in 2002 and shown to inhibit T-cell receptor signaling by dephosphorylating ERK/JNK, establishing its role in immune regulation [6].

  • 2010s: Mechanistic and Functional Insights:

  • Structural work on viral VH1 (2011) revealed dimerization-dependent phosphatase activity and STAT1 targeting, providing a template for studying eukaryotic VHRs [4].
  • The haploproficiency screen in yeast (2015) uncovered genetic interactions between VHR1 and NQM1, linking VHR1 to stationary-phase survival and oxidative stress via metabolic rewiring [9].
  • Cross-species enhancer studies (2018) highlighted conserved sequence properties in regulatory elements controlling genes like VHR1, explaining its tissue-specific expression [2].

  • 2020s–Present: Structural and Therapeutic Exploration:

  • Fragment-based screening (2025) identified allosteric binders of human VHR (PDB: 8TK4), revealing novel druggable sites beyond the catalytic cleft for selective modulator design [7].
  • Metabolomic profiling confirmed VHR1’s role in glycolysis/PPP flux during stress, positioning it as a metabolic sensor [9].

Table 3: Key Historical Milestones in VHR1 Research

YearMilestoneSignificanceReference
~1998Yeast VHR1 gene annotationDefined as biotin-responsive transcriptional activatorSGD [1]
2002Human VHR inhibits T-cell signalingLinked DUSP3 to immune regulationJBC [6]
2011Viral VH1 dimer structure solved (SAXS)Revealed quaternary structure essential for activityPMC3077637 [4]
2015VHR1-NQM1 interaction in stress survivalConnected transcription to metabolic adaptationSpringer [9]
2025Allosteric sites in human VHR identified (8TK4)Enabled targeted drug discoveryRCSB PDB [7]

Concluding Remarks

VHR1 exemplifies the convergence of evolutionary conservation and functional diversification in cellular signaling. From its origins in fungal nutrient sensing to specialized roles in immune regulation and stress response across taxa, VHR1 family proteins adapt fundamental biochemical activities—transcriptional activation and phosphatase-mediated signaling—to meet organism-specific needs. Future research will likely exploit its conserved allosteric sites for therapeutic intervention and further decode its context-dependent roles in metabolic integration.

Properties

Product Name

Vhr1

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